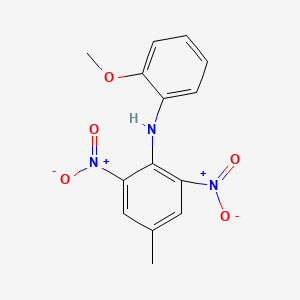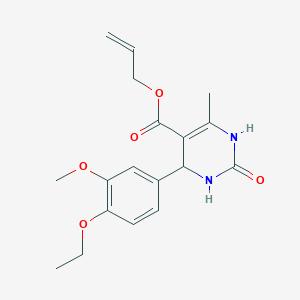![molecular formula C11H12Br2N2O2 B5236427 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide](/img/structure/B5236427.png)
3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide is a chemical compound that has been of interest to many researchers due to its potential applications in the field of medicine. It is also known as B-Methylamino-L-alanine (BMAA) and has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's.
Scientific Research Applications
3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have neurotoxic effects and has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been studied for its potential use as an insecticide and herbicide due to its ability to inhibit the growth of certain plant and insect species.
Mechanism of Action
The exact mechanism of action of 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide is not yet fully understood. However, it is believed to act as a glutamate receptor agonist, leading to the overstimulation of neurons and subsequent neurotoxicity. The compound has also been shown to inhibit the activity of certain enzymes involved in protein synthesis, leading to the accumulation of misfolded proteins and subsequent cellular damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide are complex and varied. The compound has been shown to cause oxidative stress, leading to the production of reactive oxygen species and subsequent cellular damage. It has also been shown to disrupt the normal functioning of mitochondria, leading to energy depletion and subsequent cell death.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide in lab experiments is its ability to induce neurotoxicity, making it a useful tool for studying neurodegenerative diseases. However, the compound is highly toxic and must be handled with extreme care. It also has a short half-life, making it difficult to study its long-term effects.
Future Directions
There are many future directions for research on 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide. One area of interest is the development of therapies to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of safer and more effective insecticides and herbicides. Additionally, further research is needed to fully understand the mechanism of action of the compound and its long-term effects on cellular function.
Synthesis Methods
The synthesis of 3-bromo-N-{[(2-bromo-4-methylphenyl)amino]carbonyl}propanamide involves the reaction of 2-bromo-4-methylphenyl isocyanate with 3-bromopropanoic acid. The resulting product is a white crystalline solid that is soluble in water, ethanol, and methanol. The purity of the compound can be determined using various analytical techniques such as NMR spectroscopy and HPLC.
properties
IUPAC Name |
3-bromo-N-[(2-bromo-4-methylphenyl)carbamoyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O2/c1-7-2-3-9(8(13)6-7)14-11(17)15-10(16)4-5-12/h2-3,6H,4-5H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHPTRIIVWYBFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC(=O)CCBr)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[(2-bromo-4-methylphenyl)carbamoyl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(4-methoxybenzoyl)piperazine](/img/structure/B5236362.png)
![N-(5-methyl-3-isoxazolyl)-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5236370.png)
![3-({1-[3-(methylthio)propanoyl]-4-piperidinyl}oxy)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5236371.png)


![3-(2-methoxyethyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5236383.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B5236387.png)


![ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B5236417.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5236434.png)

![9-[3-(4-fluorophenoxy)propyl]-9H-carbazole](/img/structure/B5236469.png)